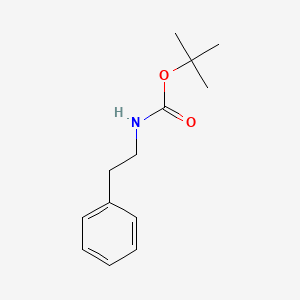

tert-Butyl N-(2-phenylethyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-phenylethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)14-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUOOOFYYTHRGJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Organic Synthesis

One of the primary applications of tert-butyl N-(2-phenylethyl)carbamate is as a protecting group for carboxylic acids. The bulky tert-butyl group shields the reactive carbonyl group, allowing for selective modifications at other functional groups within the molecule. This capability is crucial in multistep organic syntheses where protecting groups are necessary to prevent undesired reactions.

The compound has potential applications in pharmaceutical development due to its biological activity. Although specific molecular targets remain unidentified, it is hypothesized that it may interact with biological systems by forming covalent bonds, similar to other carbamates. This interaction could lead to alterations in the function of biological targets, making it a candidate for further pharmacological studies.

Recent studies have investigated the bioavailability and stability of this compound under various environmental conditions, such as temperature and pH. Initial findings suggest that these factors significantly influence its stability and activity, indicating a need for further research into its pharmacokinetic properties.

Enzymatic Kinetic Resolution

Research has demonstrated the use of this compound in enzymatic kinetic resolutions. For example, the compound has been utilized in lipase-catalyzed transesterification reactions, leading to chiral products with high enantiomeric excess. This application highlights its importance in synthesizing enantiopure compounds for pharmaceutical applications.

Table 2: Enzymatic Kinetic Resolution Results

| Reaction Type | Conditions | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Lipase-catalyzed transesterification | 40°C, 12 hours | 47% | >99% |

| Kinetic resolution of racemic mixture | Hexane solvent, CAL-B enzyme | 45% | >99% |

Environmental Stability Studies

Ongoing research is focused on understanding how environmental factors affect the stability and activity of this compound. Studies have shown that temperature fluctuations and pH variations can lead to significant changes in the compound's behavior, which is crucial for its application in real-world scenarios.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-Butyl N-(2-phenylethyl)carbamate with structurally or functionally related carbamates, focusing on molecular features, stability, and applications.

Structural Analogues with Hydroxyl or Aromatic Modifications

- tert-Butyl (2-hydroxy-2-phenylethyl)carbamate (CAS: 102089-74-7): Features a hydroxyl group on the β-carbon of the phenylethyl chain, enhancing polarity and hydrogen-bonding capacity. Used in chiral synthesis (e.g., Boc-protected phenylglycinol derivatives) for asymmetric catalysis .

- Applied in coordination chemistry and polymer stabilization .

Carbamates with Heterocyclic or Bicyclic Systems

- tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate :

- tert-Butyl N-[(2S)-morpholin-2-ylmethyl]carbamate (C₁₀H₂₀N₂O₃):

Pharmacologically Active Carbamates

- Ethyl N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]carbamate (fentanyl carbamate) :

PEGylated and Solubility-Enhanced Derivatives

- tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3) :

Data Table: Key Properties of Selected Carbamates

Research Findings and Stability Considerations

- Stability : The Boc group in this compound is acid-labile, enabling deprotection under mild acidic conditions (e.g., TFA/DCM), whereas PEGylated derivatives (e.g., Boc-NH-PEG3) exhibit enhanced stability in physiological pH ranges .

- Reactivity: Compounds with hydroxyl groups (e.g., tert-Butyl (2-hydroxyphenyl)carbamate) undergo faster oxidation compared to non-hydroxylated analogs, necessitating inert storage conditions .

- Biological Activity : The 2-phenylethylamine moiety in the parent compound may confer mild dopaminergic activity, contrasting with the opioid activity of fentanyl carbamates .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.